1-(3,4-dichlorobenzyl)azepane 1-(3,4-dichlorobenzyl)azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC11067410
InChI: InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2
SMILES: C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H17Cl2N
Molecular Weight: 258.18 g/mol

1-(3,4-dichlorobenzyl)azepane

CAS No.:

Cat. No.: VC11067410

Molecular Formula: C13H17Cl2N

Molecular Weight: 258.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)azepane -

Specification

Molecular Formula C13H17Cl2N
Molecular Weight 258.18 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]azepane
Standard InChI InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2
Standard InChI Key HKMNBLISVMJGKY-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

1-(3,4-Dichlorobenzyl)azepane consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) linked to a 3,4-dichlorophenylmethyl group. The nitrogen atom at position 1 of the azepane ring forms a single bond with the benzyl carbon, while chlorine atoms occupy the meta and para positions on the aromatic ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₇Cl₂N
Molecular Weight258.18 g/mol
IUPAC Name1-[(3,4-Dichlorophenyl)methyl]azepane
SMILESC1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Solubility9 µg/mL (predicted)
Canonical SMILESC1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl

The presence of two electron-withdrawing chlorine atoms on the benzyl group influences the compound’s electronic distribution, potentially enhancing its interaction with biological targets or altering its reactivity in synthetic pathways.

Synthesis Methodologies

General Azepane Derivatization Strategies

While no published protocols directly describe the synthesis of 1-(3,4-dichlorobenzyl)azepane, analogous compounds provide insight into plausible routes. A common approach involves nucleophilic substitution on preformed azepane rings or cyclization reactions to construct the heterocycle .

Ring-Closure Reactions

Patent CN103601678B details the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one via a multi-step process involving:

  • Formation of 4-(4-chloroanilino)-4-ketobutyric acid through refluxing 4-chloroaniline with succinic anhydride.

  • Cyclization using AlCl₃ to yield a tetrahydrobenzazepine diketone intermediate .

  • Reduction with sodium borohydride and boron trifluoride to finalize the azepane structure .

Adapting this methodology, 1-(3,4-dichlorobenzyl)azepane could theoretically be synthesized by substituting 4-chloroaniline with 3,4-dichlorobenzylamine and modifying cyclization conditions.

Alkylation of Azepane

The PMC article PMC7744356 demonstrates N-alkylation of piperidin-4-one derivatives using benzyl bromides under basic conditions . Applying this to azepane:

  • Azepane reacts with 3,4-dichlorobenzyl bromide in dichloromethane.

  • Potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the benzyl carbon .

  • Purification via flash chromatography yields the target compound .

Physicochemical Properties

Solubility and Stability

With a solubility of 9 µg/mL, 1-(3,4-dichlorobenzyl)azepane is poorly water-soluble, typical of lipophilic heterocycles. The dichlorobenzyl moiety likely contributes to this characteristic, suggesting formulation challenges for aqueous delivery. Stability data are unavailable, but azepanes generally resist hydrolysis under physiological pH due to their saturated structure.

Spectroscopic Signatures

While experimental NMR or IR spectra for 1-(3,4-dichlorobenzyl)azepane are lacking, related compounds provide reference points:

  • ¹H NMR: Peaks at δ 2.61–3.79 ppm (azepane ring protons), δ 7.24–7.55 ppm (aromatic protons) .

  • ¹³C NMR: Signals near 40–50 ppm (azepane carbons), 125–135 ppm (chlorinated aromatic carbons) .

Target ClassPotential ActivityRationale
Antibacterial AgentsDisruption of cell wall synthesisChlorine groups inhibit peptidoglycan crosslinking.
Anticancer CompoundsTubulin polymerization inhibitionStructural similarity to colchicine analogs .
Neurotransporter ModulatorsSerotonin reuptake inhibitionAzepane cores mimic SSRI pharmacophores .

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